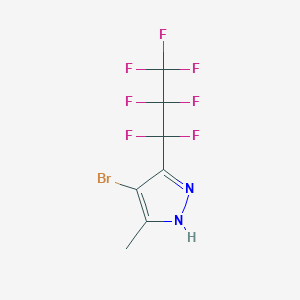

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Description

The exact mass of the compound 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDUCRITVXHQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF7N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896072 | |

| Record name | 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82633-48-5 | |

| Record name | 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision 19F NMR Characterization of Heptafluoropropyl Pyrazole Derivatives

Executive Summary

Context: The heptafluoropropyl group (

Structural Fundamentals & Nomenclature

To ensure precise assignment, we define the fluorinated chain relative to the pyrazole core:

-

-Fluorines (

-

-Fluorines (

-

-Fluorines (

The Pyrazole Scaffold

In 1-substituted pyrazoles, the heptafluoropropyl group typically occupies the 3- or 5-position.

-

3-Substituted: Sterically unencumbered;

signals are sharper. -

5-Substituted: Proximity to the N1-substituent (e.g., Methyl, Phenyl) causes steric compression, often resulting in line broadening or slight upfield shifts due to the "ortho-effect."

19F NMR Spectral Characteristics

The following data represents the "Gold Standard" spectral fingerprint for heptafluoropropyl pyrazoles in

Table 1: Chemical Shift Zones & Multiplicity

| Position | Group | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| -80.0 to -81.0 | Triplet (t) | Distinctive terminal group; most downfield (least negative) signal. | |||

| -108.0 to -110.0 | Quartet (q) or Multiplet | Deshielded by the aromatic pyrazole ring. often shows strong coupling to | |||

| -122.0 to -127.0 | Doublet (d) or Complex | Complex | Shielded internal position; couples to both |

Note on Coupling: In high-resolution spectra (e.g., 400 MHz+), the

often appears as a pseudo-quartet due to long-range coupling with the terminal( ), a phenomenon characteristic of perfluoroalkyl chains where can be surprisingly large and comparable to .

Case Study Data: 4-hexyl-3-(heptafluoropropyl)-1H-pyrazole

Source: Derived from recent synthetic methodology studies (e.g., MDPI, 2024).

Interpretation: The quartet splitting of the

Experimental Protocol

A. Sample Preparation

-

Concentration: Prepare a 10-20 mg sample in 0.6 mL of solvent.

-

Solvent Choice:

- : Preferred for resolution and direct comparison with literature.

-

Acetone-

: Use if solubility is poor; expect shifts to move downfield by ~1-2 ppm due to polarity.

-

Internal Standard:

-

-Trifluorotoluene (

-

Hexafluorobenzene (

, -

Avoid

(Freon-11) due to volatility unless using a sealed capillary.

-

-Trifluorotoluene (

B. Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton coupling is needed for structural proof.

-

Spectral Width (SW): -50 ppm to -150 ppm (covers the entire

range).-

Recommended: Set center (

) to -100 ppm.

-

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Fluorine nuclei in perfluoroalkyl chains have intermediate

times; insufficient delay leads to integration errors (crucial if quantifying regioisomer ratios). -

Scans (NS): 32 to 64 scans are usually sufficient for characterization.

Regiochemistry & Structural Elucidation Workflow

Distinguishing between 3-heptafluoropropyl and 5-heptafluoropropyl isomers is the most common analytical hurdle.

Diagnostic Indicators

-

Shift Sensitivity: The

in 5-substituted pyrazoles (adjacent to N-R) often shifts upfield (more negative, e.g., -112 ppm) compared to the 3-isomer (-109 ppm) due to the "ortho-effect" from the N-substituent. -

Line Width: 5-substituted isomers may exhibit broader signals for the

due to restricted rotation or steric interaction with the N-group. -

NOE Experiments: A 1H-19F HOESY experiment is definitive.

-

3-isomer:

shows NOE to the pyrazole ring proton ( -

5-isomer:

shows NOE to the N-substituent (e.g., N-Methyl protons).

-

Assignment Logic Diagram

The following diagram illustrates the decision tree for assigning the 19F spectrum of a crude reaction mixture containing potential regioisomers.

Caption: Logical workflow for the assignment of heptafluoropropyl regioisomers using 19F NMR chemical shift analysis.

Troubleshooting & Common Artifacts

| Artifact | Cause | Solution |

| Missing | Signal broadening due to chemical exchange (tautomerism in NH-pyrazoles). | Run spectrum at low temperature (-40°C) or switch solvent to DMSO- |

| Integration Errors | Insufficient D1 (Relaxation delay). | Increase D1 to >5 seconds. |

| "Ghost" Peaks | Spinning sidebands (if spinning) or impurities. | Turn off spinner; check for trace trifluoroacetic acid (TFA) if used in synthesis ( |

References

-

Synthesis and Characterization of Perfluoroalkylated Pyrazoles Source: MDPI, Molecules. 2024. URL:[Link] Relevance: Provides primary spectral data for 4-hexyl-3-perfluoropropyl-1H-pyrazole used in the case study.

-

19F NMR Chemical Shifts and Coupling Constants Source: UCSB NMR Facility / Wikipedia (General Data). URL:[Link] Relevance: General referencing standards and coupling constant ranges for perfluoroalkyl chains.

-

Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis Source: MDPI, Processes. 2024. URL:[Link] Relevance: Discusses solvent effects and kinetic monitoring of pyrazole formation using 19F NMR.

-

19F NMR Methodology for Complex Mixtures Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Advanced pulse sequences for assigning fluorinated mixtures.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for the crystal structure analysis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole. As the precise crystal structure of this specific molecule is not publicly available at the time of this writing, this document will detail a robust, field-proven workflow for its determination and analysis. The principles and protocols described herein are grounded in established crystallographic practices and draw upon the structural chemistry of closely related halogenated and fluorinated pyrazole derivatives.

I. Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological activity. The title compound, 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, incorporates several key functionalities: a bromine atom, a heptafluoropropyl group, and a methyl group. Each of these substituents is expected to significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, which are critical determinants of its solid-state properties, including solubility and bioavailability.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.[2] The bulky and highly electronegative heptafluoropropyl group can introduce unique electronic effects and participate in fluorine-specific interactions, while also impacting the overall molecular shape.[3] Understanding the precise three-dimensional arrangement of these substituents through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.

II. Experimental Workflow: From Synthesis to Structure Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model.

Caption: A generalized workflow for crystal structure determination.

A. Synthesis and Crystallization

1. Synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole:

The synthesis of the title compound can be approached through established methods for the construction of substituted pyrazoles. A plausible synthetic route involves the cyclocondensation of a suitably functionalized β-diketone with hydrazine hydrate. The heptafluoropropyl group can be introduced prior to or after the formation of the pyrazole ring. Bromination of the pyrazole ring at the 4-position is typically achieved using a mild brominating agent such as N-bromosuccinimide (NBS).[4]

Protocol for Synthesis (Hypothetical):

-

Synthesis of a Heptafluoropropyl-β-diketone: Reacting ethyl heptafluorobutanoate with acetone in the presence of a strong base like sodium ethoxide would yield the corresponding β-diketone.

-

Cyclocondensation: The purified β-diketone is then refluxed with hydrazine hydrate in a suitable solvent such as ethanol to form 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

-

Bromination: The resulting pyrazole is dissolved in a chlorinated solvent (e.g., dichloromethane or chloroform) and treated with one equivalent of N-bromosuccinimide at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2. Single Crystal Growth:

Obtaining diffraction-quality single crystals is often the most challenging step. This requires a systematic screening of solvents and crystallization techniques.

Protocol for Crystallization:

-

Solvent Selection: A small amount of the purified compound is tested for solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

-

B. Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. For air- or moisture-sensitive crystals, this is done under a protective atmosphere.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

C. Structure Solution and Refinement

The collected diffraction data are then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors such as absorption.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated diffraction data.[5]

-

Validation: The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is chemically reasonable. The final crystallographic data are typically deposited in a public database such as the Cambridge Structural Database (CSD).[2][6]

III. Expected Crystallographic Data and Molecular Geometry

The following table summarizes the expected crystallographic data for 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole based on the analysis of similar structures.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pnma) |

| Unit Cell Dimensions (Å) | a = 5-10, b = 10-20, c = 15-25 |

| Volume (ų) | 1000-2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) (g/cm³) | 1.8-2.0 |

| R-factor (%) | < 5 |

| Bond Lengths (Å) | C-Br: ~1.88, C-F: ~1.34, N-N: ~1.37, C-N: ~1.35, C-C (pyrazole): ~1.38, C-C (methyl): ~1.50 |

| Bond Angles (°) | Angles within the pyrazole ring: ~105-112 |

IV. Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is anticipated to be governed by a combination of hydrogen bonding, halogen bonding, and fluorine-involved interactions.

Caption: Potential intermolecular interactions in the crystal structure.

-

Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. It is highly probable that the molecules will form hydrogen-bonded dimers or catemers (chains).[7]

-

Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of adjacent pyrazole rings. This interaction, denoted as C-Br···N, can play a significant role in directing the crystal packing.

-

Fluorine Interactions: The heptafluoropropyl group is expected to engage in various short-range interactions. These can include C-F···H-C contacts and potentially F···F interactions, which are generally considered to be weakly attractive or repulsive depending on the geometry.[3]

-

π-π Stacking: The aromatic pyrazole rings may participate in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky heptafluoropropyl group might, however, sterically hinder efficient π-π stacking.

-

C-H···π Interactions: The methyl group's C-H bonds could interact with the π-system of neighboring pyrazole rings, contributing to the overall packing energy.

The interplay of these diverse and directional intermolecular forces will ultimately determine the final crystal packing motif, which is likely to be complex and dense.

V. Conclusion and Future Outlook

A thorough crystal structure analysis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is essential for a complete understanding of its solid-state properties. The methodologies outlined in this guide provide a robust framework for achieving this goal. The elucidation of its three-dimensional structure will provide invaluable insights for medicinal chemists and drug development professionals, enabling the design of next-generation pyrazole-based therapeutics with optimized efficacy and developability. Future work should focus on obtaining diffraction-quality crystals and performing the detailed analysis described herein. A comparison of the determined structure with computational predictions from solid-state density functional theory (DFT) would also be a valuable exercise to further our understanding of the subtle interplay of non-covalent interactions in this class of compounds.

VI. References

-

Zanubrutinib (19, Brukinsa®) is an anticancer drug built on the core structure of the pyrazole nucleus. It is an irreversible, potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

-

The role of intermolecular interactions involving halogens in the supramolecular architecture of a series of Mn(ii) coordination compounds. (n.d.). RSC Publishing. [Link]

-

The Cambridge Structural Database (CSD) is both a repository and a validated and curated resource for the three-dimensional structural data of molecules generally containing at least carbon and hydrogen, comprising a wide range of organic, metal-organic and organometallic molecules. (n.d.). Cambridge Structural Database - Wikipedia. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021). IUCr Journals. [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][7]triazines. (2022). PMC. [Link]

-

X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2022). MDPI. [Link]

-

The Bromination of Pyrazabole. (n.d.). DTIC. [Link]

-

Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. (2019). PMC. [Link]

-

Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. [Link]

-

1H-Pyrazole, 4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-. (2023). Substance Details - SRS | US EPA. [Link]

-

Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. (n.d.). ResearchGate. [Link]

-

4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (2024). ChemBK. [Link]

-

3-(heptafluoropropyl)-1h-pyrazole (C6H3F7N2). (n.d.). PubChemLite. [Link]

-

Ethyl [3-(heptafluoropropyl)-1-methyl-1h-pyrazol-5-yl]acetate. (n.d.). PubChemLite. [Link]

-

Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (2025). ResearchGate. [Link]

-

Refinement. (2021). International Union of Crystallography. [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). ResearchGate. [Link]

Sources

- 1. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of intermolecular interactions involving halogens in the supramolecular architecture of a series of Mn(ii) coordination compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Introduction: The Significance of Fluorinated Pyrazoles

The incorporation of fluorine and fluorinated alkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine—high electronegativity, the ability to form strong C-F bonds, and its lipophilicity-modulating effects—can profoundly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are privileged structures found in numerous pharmaceuticals and agrochemicals.[1] The target molecule, 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, combines the robust pyrazole core with a lipophilic heptafluoropropyl group and a synthetically versatile bromine handle. This bromine atom serves as a critical linchpin for further molecular elaboration via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery and material science applications.

This guide provides a comprehensive, two-step synthetic strategy, grounded in established chemical principles, to afford the title compound with high purity and efficiency. We will delve into the mechanistic underpinnings of each transformation, providing not just a recipe, but a strategic framework for its successful execution.

Overall Synthetic Strategy

The synthesis is logically approached in two distinct stages: first, the construction of the pyrazole core via a classical condensation reaction, followed by a regioselective bromination of the heterocyclic ring.

Part 1: Synthesis of the Pyrazole Core: 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

Principle and Mechanistic Insight

The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a robust and widely employed method involving the condensation of a β-diketone with hydrazine.[2][3] The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the stable aromatic pyrazole ring.[4][5]

A critical consideration is regioselectivity . With an unsymmetrical β-diketone like 1,1,1,2,2,3,3-heptafluoroheptane-2,4-dione, two isomeric pyrazoles could potentially form. However, the powerful electron-withdrawing nature of the heptafluoropropyl (C3F7) group renders the adjacent carbonyl carbon (C4) significantly more electrophilic than the acetyl carbonyl carbon (C2). Consequently, the initial nucleophilic attack by hydrazine occurs preferentially at the C4 position. This directs the cyclization to selectively yield the desired 3-(heptafluoropropyl)-5-methyl-1H-pyrazole isomer. Studies on similar fluorinated systems have shown that the use of specific solvents can further enhance this regioselectivity.

Experimental Protocol: 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

This protocol assumes the availability of the β-diketone precursor. If unavailable, it can be synthesized via a Claisen condensation of ethyl heptafluorobutanoate with acetone using a strong base like sodium ethoxide.

Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 1,1,1,2,2,3,3-Heptafluoroheptane-2,4-dione | 268.10 | 10.0 g | 37.3 | 1.0 eq |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.33 g | 46.6 | 1.25 eq |

| Ethanol (200 proof) | 46.07 | 75 mL | - | Solvent |

| Acetic Acid (Glacial) | 60.05 | 0.5 mL | - | Catalyst |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1,2,2,3,3-heptafluoroheptane-2,4-dione (10.0 g, 37.3 mmol) and ethanol (75 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (2.33 g, 46.6 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

-

Catalyst Addition: Add glacial acetic acid (0.5 mL) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting oil, add deionized water (50 mL) and ethyl acetate (75 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated brine solution (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product is a pale yellow oil. Purify by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(heptafluoropropyl)-5-methyl-1H-pyrazole as a colorless oil or low-melting solid.

Part 2: Regioselective Bromination to Yield the Final Product

Principle and Mechanistic Insight

The bromination of the synthesized pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) . The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic and sterically unhindered site, making it highly susceptible to attack by an electrophile ("Br+").[6] The strong deactivating, electron-withdrawing effect of the C3F7 group at the C3 position further ensures that substitution occurs exclusively at C4.[7]

N-Bromosuccinimide (NBS) serves as a convenient and safe source of electrophilic bromine.[8][9] In a polar aprotic solvent like dimethylformamide (DMF), NBS is polarized, facilitating the delivery of "Br+" to the electron-rich pyrazole ring. The reaction proceeds through a high-energy intermediate known as a Wheland intermediate or sigma complex, which then rapidly rearomatizes by losing a proton to afford the final 4-bromo product.[10]

Experimental Protocol: 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Safety: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Handle in a chemical fume hood. Avoid inhalation and contact with skin and eyes. DMF is a skin-penetrating solvent; use appropriate gloves.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | 264.11 | 5.0 g | 18.9 | 1.0 eq |

| N-Bromosuccinimide (NBS) | 177.98 | 3.53 g | 19.8 | 1.05 eq |

| Dimethylformamide (DMF, anhydrous) | 73.09 | 50 mL | - | Solvent |

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (5.0 g, 18.9 mmol) in anhydrous DMF (50 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (3.53 g, 19.8 mmol) to the cold solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Continue stirring the mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.[11]

-

Workup (Quenching): Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). This will quench the reaction and precipitate the product.

-

Isolation: Stir the aqueous suspension for 15 minutes. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove DMF and succinimide byproducts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

References

-

Szczepankiewicz, W., et al. (2018). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Reddit User Discussion. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Available at: [Link]

-

Mosslemin, M. H., et al. (2003). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. Available at: [Link]

-

Janin, Y. L. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews. As cited in ResearchGate. Available at: [Link]

-

Abellán, T., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters. Available at: [Link]

-

Fustero, S., et al. (2011). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

-

Reddit User Discussion. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

Kurosawa, K., & K. (1982). The Bromination of Pyrazabole. DTIC. Available at: [Link]

- Various Authors. (2020).

-

Common Organic Chemistry. N-Bromosuccinimide (NBS). Available at: [Link]

-

Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry. Available at: [Link]

- Polenske, D., et al. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1Hpyrazol-5-ol. European Patent Office.

-

Shainurov, I. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

-

Jacobsen, E. N., et al. (2010). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides. Organic Syntheses. Available at: [Link]

-

Zhang, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

-

ResearchGate. Bromination of pyrazole derivatives. Available at: [Link]

-

Wikipedia. Wolff–Kishner reduction. Available at: [Link]

-

PubChem. 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octadione. Available at: [Link]

- Polenske, D., et al. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.

-

LibreTexts Chemistry. Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]

-

Peterson, J. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

-

Soderberg, T. (2023). Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]

-

Sciencemadness Wiki. Wolff–Kishner reduction. Available at: [Link]

-

ResearchGate. Scope of the bromination of pyrazole derivatives. Available at: [Link]

-

BCC Online GPAT Coaching. (2021). wolff kishner reduction || reaction of ketone with hydrazine. YouTube. Available at: [Link]

Sources

- 1. Buy 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole | 1884457-49-1 [smolecule.com]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. books.rsc.org [books.rsc.org]

The Strategic Utility of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals

The pyrazole scaffold represents a cornerstone in the discovery and development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Among the vast library of pyrazole-based intermediates, 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole stands out as a highly valuable building block. Its strategic combination of a reactive bromine handle at the C4 position, a lipophilic and electron-withdrawing heptafluoropropyl group at C3, and a methyl group at C5 makes it an ideal precursor for a new generation of potent fungicides, herbicides, and insecticides.[2] This guide provides an in-depth exploration of the application of this intermediate, complete with detailed synthetic protocols and mechanistic insights for researchers and professionals in the agrochemical industry.

The Significance of Fluorination and Bromination in Agrochemical Design

The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a widely employed strategy to enhance their efficacy and metabolic stability. The heptafluoropropyl group in the title compound significantly increases its lipophilicity, which can improve its ability to penetrate biological membranes of target pests.[3] Furthermore, the strong electron-withdrawing nature of the perfluoroalkyl group can modulate the acidity of the pyrazole N-H, influencing its binding affinity to target enzymes.

The bromine atom at the C4 position is a key functional handle for further molecular elaboration. It serves as a versatile site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, alkyl, and alkynyl substituents.[4] This allows for the rapid generation of diverse chemical libraries to screen for optimal biological activity.

Application in Agrochemical Synthesis: A Focus on Fungicides

Pyrazole-based compounds are particularly prominent in the development of fungicides, most notably the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These fungicides act by inhibiting Complex II in the mitochondrial respiratory chain of fungi, leading to a disruption of ATP production and ultimately cell death.[5] The pyrazole ring is a key component of the pharmacophore that binds to the SDH enzyme.

The intermediate, 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole, is an ideal starting material for the synthesis of novel pyrazole-carboxamide SDHI fungicides. The bromine atom can be readily converted to a carboxylic acid group, which is then coupled with various amine moieties to generate a library of potential SDHI candidates.

Synthetic Protocols

The following protocols provide a comprehensive guide to the synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole and its subsequent elaboration into a model pyrazole-carboxamide.

Part 1: Synthesis of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole (Intermediate 1)

The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-diketone with hydrazine.

Reaction Scheme:

Caption: Synthesis of the pyrazole core via diketone condensation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 1,1,1,2,2,3,3-Heptafluoro-5,5-dimethylhexane-4,6-dione | N/A | 282.14 | 50 |

| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 60 |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 200 mL |

| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1,2,2,3,3-heptafluoro-5,5-dimethylhexane-4,6-dione (14.1 g, 50 mmol) and anhydrous ethanol (200 mL).

-

Stir the mixture at room temperature until the diketone has completely dissolved.

-

Slowly add hydrazine hydrate (3.75 mL, 60 mmol) to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with 2 M hydrochloric acid (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(heptafluoropropyl)-5-methyl-1H-pyrazole as a white solid.

Part 2: Synthesis of 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (Target Intermediate)

The bromination of the pyrazole ring at the C4 position is achieved using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Caption: Electrophilic bromination of the pyrazole ring.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole | N/A | 248.10 | 20 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 22 |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL |

| Saturated sodium thiosulfate solution | 7772-98-7 | 158.11 | As needed |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |

Protocol:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (4.96 g, 20 mmol) in anhydrous acetonitrile (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (3.92 g, 22 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (50 mL).

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate (100 mL) and water (50 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from hexane to obtain 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole as a crystalline solid.

Part 3: Application in Pyrazole-Carboxamide Synthesis

This protocol outlines the conversion of the brominated intermediate into a model pyrazole-carboxamide, a common scaffold for SDHI fungicides.

Workflow:

Caption: Two-step conversion of the bromo-pyrazole to a pyrazole-carboxamide.

Protocol (Step 1: Carboxylation):

-

To a flame-dried 250 mL Schlenk flask under argon, add 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (3.27 g, 10 mmol) and anhydrous THF (80 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with 2 M HCl until the solution is acidic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Carboxy-3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

Protocol (Step 2: Amide Coupling):

-

To a 100 mL round-bottom flask, add the carboxylic acid from the previous step (2.92 g, 10 mmol), the desired amine (11 mmol), and dichloromethane (50 mL).

-

Add a coupling agent such as thionyl chloride (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).

-

If using thionyl chloride, reflux the mixture for 2 hours. If using EDCI/HOBt, stir at room temperature for 12 hours.

-

After the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting pyrazole-carboxamide by column chromatography or recrystallization.

Safety and Handling

Brominated organic compounds and organolithium reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7] N-bromosuccinimide is an irritant and should be handled with care. All reactions involving anhydrous solvents and reagents should be performed under an inert atmosphere (nitrogen or argon).

Conclusion

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is a strategically designed intermediate that provides a versatile platform for the synthesis of novel agrochemicals. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this building block in their discovery and development programs. The combination of the stable pyrazole core, the beneficial effects of the heptafluoropropyl group, and the synthetic flexibility offered by the bromine atom makes this intermediate a powerful tool in the ongoing quest for more effective and sustainable crop protection solutions.

References

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. [Link]

- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Wiley Online Library.

-

PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). Heterocycles. [Link]

- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ResearchGate. [Link]

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. (2021). PubMed. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. [Link]

-

4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. (n.d.). National Institutes of Health. [Link]

- Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). ScienceDirect.

-

Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026). Medium. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. scielo.br [scielo.br]

- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]

- 6. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Alkylation of 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole

Introduction: Navigating the Challenges of N-Alkylation on Electron-Deficient Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research, featuring prominently in a wide array of biologically active compounds.[1][2][3] The strategic introduction of an N-alkyl substituent is a critical step in tuning the physicochemical properties, metabolic stability, and target engagement of these heterocyclic scaffolds. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, presents significant synthetic challenges.

The primary obstacle lies in controlling the regioselectivity of the alkylation. The pyrazole ring possesses two potentially nucleophilic nitrogen atoms (N1 and N2), and their relative reactivity is influenced by the electronic and steric nature of the substituents at the C3 and C5 positions. In the case of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, the potent electron-withdrawing effect of the heptafluoropropyl group diminishes the overall nucleophilicity of the pyrazole ring, while the steric bulk of both the heptafluoropropyl and methyl groups directs the incoming electrophile. This guide provides detailed protocols and mechanistic insights for achieving selective N-alkylation of this challenging substrate.

Understanding Regioselectivity: Steric and Electronic Influences

The regiochemical outcome of the N-alkylation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is a delicate balance of steric and electronic factors. The less sterically hindered nitrogen atom is generally favored for alkylation.[4] Given the substitution pattern, the N1 position is adjacent to the methyl group, while the N2 position is adjacent to the bulkier heptafluoropropyl group. Consequently, alkylation is anticipated to preferentially occur at the N1 position.

Caption: Factors influencing the N-alkylation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole.

Protocol 1: Classical N-Alkylation under Basic Conditions

This method is a robust and widely used approach for the N-alkylation of pyrazoles.[4] It involves the deprotonation of the pyrazole NH by a suitable base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkyl halide or sulfonate.

Experimental Workflow

Caption: General workflow for base-mediated N-alkylation.

Detailed Step-by-Step Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (1.0 eq) and the selected base (1.5 - 2.0 eq).

-

Dissolution: Add anhydrous solvent (e.g., DMF, acetonitrile, or THF) to achieve a concentration of 0.1-0.5 M.

-

Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

-

Alkylation: Add the alkylating agent (1.1 eq) dropwise to the suspension.

-

Reaction: Allow the reaction to stir at the desired temperature (typically ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent Selection and Optimization

| Parameter | Recommendation | Rationale and Causality |

| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ and Cs₂CO₃ are milder bases suitable for a wide range of alkylating agents. NaH is a stronger, non-nucleophilic base that can be advantageous for less reactive alkylating agents, but requires careful handling.[4] |

| Solvent | DMF, Acetonitrile (MeCN) | Polar aprotic solvents like DMF and acetonitrile are generally effective in dissolving the pyrazolate salt and promoting the SN2 reaction.[4] |

| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | The reactivity of the alkylating agent is dependent on the leaving group ability. Iodides and bromides are generally more reactive than chlorides and tosylates.[4] |

| Temperature | 25 - 80 °C | The reaction temperature should be optimized based on the reactivity of the alkylating agent. More reactive electrophiles may proceed at room temperature, while less reactive ones may require heating. |

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides an alternative pathway for N-alkylation, particularly useful for introducing secondary alkyl groups with inversion of stereochemistry.[5][6] This reaction involves the use of an alcohol as the alkyl source, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Mechanism Overview

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Detailed Step-by-Step Protocol

-

Preparation: To a solution of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A more recent development in N-alkylation methodology involves the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis.[7][8] This method is particularly effective for introducing benzylic and other carbocation-stabilizing alkyl groups.

Experimental Workflow

Caption: Workflow for acid-catalyzed N-alkylation.[4]

Detailed Step-by-Step Protocol

-

Preparation: In a round-bottom flask under an argon atmosphere, combine 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (1.0 eq), the corresponding O-alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).

-

Dissolution: Add dry 1,2-dichloroethane (DCE) to achieve a 0.25 M solution.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Poor reactivity of the pyrazole or alkylating agent. | Increase reaction temperature, use a more reactive alkylating agent (e.g., iodide instead of chloride), or switch to a stronger base (e.g., NaH).[4] |

| Mixture of Regioisomers | Insufficient steric or electronic differentiation between N1 and N2. | Modify the solvent system; polar aprotic solvents often favor a single regioisomer.[4] Consider a bulkier protecting group strategy if feasible. |

| Decomposition of Starting Material | Reaction conditions are too harsh. | Lower the reaction temperature, use a milder base, or reduce the reaction time. |

| Difficult Purification (Mitsunobu) | Co-elution of product with PPh₃=O. | Use polymer-supported PPh₃ or alternative phosphines to simplify purification. |

Conclusion

The N-alkylation of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole requires careful consideration of the reaction conditions to achieve high yields and regioselectivity. The protocols outlined in this guide provide robust starting points for researchers. Classical base-mediated alkylation offers broad applicability, the Mitsunobu reaction is ideal for introducing stereochemically defined alkyl groups from alcohols, and acid-catalyzed alkylation with trichloroacetimidates is a valuable method for specific classes of alkyl groups. Optimization of the base, solvent, and temperature will be key to success for any given transformation.

References

-

D. C. M. C. de Oliveira, A. C. de Oliveira, and R. G. de Freitas, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Molecules, vol. 27, no. 11, p. 3433, May 2022. [Online]. Available: [Link]

-

A. Kumar, "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)," Oriental Journal of Chemistry, vol. 35, no. 1, pp. 1-14, 2019. [Online]. Available: [Link]

-

V. A. Topchiy et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, vol. 24, no. 21, p. 15609, Oct. 2023. [Online]. Available: [Link]

-

S. G. G. de A. Faria et al., "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, vol. 23, no. 1, p. 134, Jan. 2018. [Online]. Available: [Link]

-

A. A. Aly and A. M. El-Sayed, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, vol. 28, no. 18, p. 6519, Sep. 2023. [Online]. Available: [Link]

- T. Itoh, "N-alkylation method of pyrazole," EP0749963A1, Dec. 18, 1996. [Online].

-

N. J. Norman et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 87, no. 16, pp. 10747–10756, Aug. 2022. [Online]. Available: [Link]

-

P. G. Jambrina et al., "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines," The Journal of Organic Chemistry, vol. 86, no. 14, pp. 9697–9706, Jul. 2021. [Online]. Available: [Link]

-

Reddit, "N-methylation of pyrazole," r/OrganicChemistry, 2023. [Online]. Available: [Link]

-

N. J. Norman et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," ResearchGate, Jul. 2022. [Online]. Available: [Link]

-

D. C. M. C. de Oliveira, A. C. de Oliveira, and R. G. de Freitas, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, May 2022. [Online]. Available: [Link]

-

K. C. K. Swamy, "Mitsunobu and Related Reactions: Advances and Applications," Chemical Reviews, vol. 109, no. 6, pp. 2551–2651, Jun. 2009. [Online]. Available: [Link]

-

T. Itoh, "Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour," Yakugaku Zasshi, vol. 135, no. 8, pp. 917-925, 2015. [Online]. Available: [Link]

-

X. Chen et al., "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024. [Online]. Available: [Link]

-

"Mitsunobu Reaction," Organic Chemistry Portal. [Online]. Available: [Link]

-

H.-L. Huang et al., "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity," Molecules, vol. 22, no. 1, p. 113, Jan. 2017. [Online]. Available: [Link]

-

M. M. M. Raposo et al., "Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols," Chemical Communications, vol. 52, no. 72, pp. 10872-10875, 2016. [Online]. Available: [Link]

-

M. M. M. Raposo et al., "N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols," ResearchGate, Aug. 2025. [Online]. Available: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Overcoming steric hindrance in 5-methyl substituted pyrazole coupling

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl Pyrazole Coupling

Case ID: PYR-5ME-STERIC Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Orthogonal Wall" Problem

Welcome to the technical support center for hindered heterocycles. You are likely here because your standard coupling conditions (Pd(PPh3)4, K2CO3, DMF) failed to yield the desired 1,5-disubstituted pyrazole, or you are observing exclusive formation of the thermodynamically favored (and unhindered) 1-aryl-3-methyl isomer.[1]

The 5-methyl group on a pyrazole ring creates a significant steric barrier ("The Orthogonal Wall") for any incoming electrophile at the adjacent N1 nitrogen. This guide provides the protocols to overcome this barrier using specialized ligand architectures and kinetic control strategies.

Module 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]

The Challenge: Standard phosphines (PPh3, dppf) cannot open a large enough coordination sphere to accommodate both the oxidative addition complex (Ar-Pd-X) and the sterically demanding 5-methylpyrazole nucleophile.[1]

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are specifically designed to bulk up the catalyst, forcing reductive elimination even in hindered environments.

Recommended Ligand Systems

| Ligand | Application | Why it works |

| tBuXPhos | Standard Hindered Coupling | The bulky tert-butyl groups and the biaryl backbone create a "pocket" that facilitates the coupling of hindered amines/azoles. |

| Me4tBuXPhos | Extreme Hindrance | An evolution of tBuXPhos with a larger backbone; specifically effective for ortho-substituted aryl halides + 5-substituted pyrazoles. |

| BrettPhos / AdBrettPhos | Primary Amines / Amides | If your pyrazole has an exocyclic amine at C4/C5, use these. Excellent for preventing dehalogenation. |

Protocol A: The "Bulldozer" Method (High Steric Demand)

Use this for coupling 3(5)-methylpyrazole with ortho-substituted aryl halides to force the 1,5-isomer (though regioselectivity remains a challenge, see Module 3).[1][2]

-

Catalyst Loading: 2-4 mol% Pd-G4-tBuXPhos (precatalyst).

-

Note: Do not use in-situ generation (Pd2(dba)3 + Ligand) for highly hindered substrates.[1] The G4 precatalyst ensures a 1:1 Pd:L ratio and rapid activation.

-

-

Base: K3PO4 (2.0 equiv) or LiHMDS (1.1 equiv).[1]

-

Tip: LiHMDS is soluble and faster, but K3PO4 is milder if functional groups are sensitive.[1]

-

-

Solvent: t-Amyl Alcohol or Dioxane (anhydrous).[1]

-

Critical: Run at high concentration (0.5 M to 1.0 M) to increase the rate of the bimolecular step.

-

-

Temp: 100–110 °C.

Technical Insight: The G4 precatalyst contains a carbazole leaving group that activates the Pd(0) species even at room temperature, preventing the agglomeration of Pd black often seen when heating hindered mixtures [1].

Module 2: Copper-Catalyzed Coupling (Chan-Lam)

The Challenge: Traditional Chan-Lam conditions (Cu(OAc)2, pyridine, open air) often fail with 5-methylpyrazoles because the copper center becomes saturated or the oxidative addition of the bulky substrate is too slow.

The Solution: Use Pyrrole-2-Carbohydrazide or Oxalamide ligands to stabilize the high-valent Cu(III) intermediate.

Protocol B: The "Sniper" Method (Boronic Acids)

Best for mild conditions when aryl halides are not available.

-

Catalyst: CuI (10 mol%).[1]

-

Ligand: L1 (N,N'-bis(2,6-diisopropylphenyl)oxalamide) or specialized Pyrrole-ol ligands [2].[1][2]

-

Oxidant: No external oxygen balloon required if using specific oxidants, but standard conditions use Air (balloon) or Di-tert-butyl peroxide (DTBP) .[1][2]

-

Base: Cs2CO3 (2.0 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF at 60 °C.

Technical Insight: Recent work by the Ma group and others suggests that oxalamide ligands accelerate the transmetalation step, which is usually the bottleneck for hindered substrates in Cu-catalysis [3].

Module 3: Solving the Regioselectivity Crisis (N1 vs N2)

This is the most frequent user complaint.

-

Scenario: You react 3-methylpyrazole with Ar-X.

-

Result: 90% 1-Ar-3-Me (Unhindered, undesired) vs 10% 1-Ar-5-Me (Hindered, desired).[1]

Thermodynamics wins: The steric clash between the 5-Me group and the N-Aryl ring destabilizes the 1,5-isomer.

Strategy 1: The "Trojan Horse" (Pre-functionalized Hydrazines)

Do not couple the pyrazole. Build the pyrazole already coupled.

-

Reagent: Use Arylhydrazine (Ar-NH-NH2) + 1,3-Diketone .

-

Mechanism: Condensation.[3]

-

Outcome: Still yields a mixture, BUT you can influence it by solvent.[4]

-

Protic Solvents (EtOH/AcOH): Favor the 1-Ar-5-Me isomer (via solvation of the intermediate hydrazone).

-

Aprotic Solvents: Favor the 1-Ar-3-Me isomer.[1]

-

Strategy 2: The Blocking Group

-

React 3-methylpyrazole with a bulky protecting group (e.g., Trityl) -> Favors the unhindered N1 position.[1]

-

The N2 position is now the only one open (but it is the hindered one).

-

Wait—this doesn't work for cross-coupling. Once you block N1, N2 is not nucleophilic enough for Pd-catalysis due to the steric wall.

-

Correct Approach: You must accept the mixture and separate, OR use the Cyclization Strategy (Strategy 1) .

Visual Workflow: Catalyst Decision Tree

Caption: Decision matrix for selecting catalyst systems based on electrophile type and steric constraints.

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately, and I have 0% conversion.

-

Diagnosis: "Pd Black" precipitation. The catalyst decomposed before entering the cycle.

-

Fix:

Q2: I am getting the wrong regioisomer (1-Ar-3-Me instead of 1-Ar-5-Me).

-

Diagnosis: Thermodynamic control. The system seeks the lowest energy state.

-

Fix: You cannot easily override this in direct coupling.

-

Workaround: Synthesize the 1-Aryl-5-Methyl isomer via cyclization of Ar-NHNH2 with Me-CO-CH2-CO-R. Use Ethanol/HCl reflux conditions, which often favor the 5-Me isomer due to the specific mechanism of hydrazone formation [4].

-

Q3: My yield is stuck at 30%.

-

Diagnosis: Catalyst poisoning by the pyrazole nitrogen. The pyrazole is acting as a ligand, shutting down the Pd.

-

Fix:

-

Increase temperature to 120 °C to promote ligand dissociation.

-

Switch to Me4tBuXPhos , which is bulkier and prevents the pyrazole from binding to the metal center.

-

Add the pyrazole slowly (syringe pump) to keep its concentration low relative to the catalyst.

-

Q4: Can I use microwave irradiation?

-

Answer: Yes. For hindered couplings, microwaves are excellent.[1]

-

Protocol: 140 °C for 30 minutes in Toluene/t-BuOH (1:1). The rapid heating often outcompetes catalyst decomposition pathways.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Carbamates with Heteroaryl Chlorides."[1][2] Journal of the American Chemical Society, 2008.

-

Ma, D., et al. "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners."[1] Journal of the American Chemical Society, 2018.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

-

Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[1][2] Chemical Reviews, 2011.[1] [1]

Sources

Technical Support Center: Optimizing Solvent Selection for Heptafluoropropyl Pyrazole Reactions

Welcome to the technical support center for heptafluoropropyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in these reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of heptafluoropropyl pyrazoles?

A1: The solvent does more than just dissolve reactants; it actively influences the reaction's success. Its properties—polarity, proticity, and boiling point—can dictate reaction rate, yield, and, most importantly, regioselectivity.[1][2] The electron-withdrawing nature of the heptafluoropropyl group makes the pyrazole ring's nitrogen atoms electronically distinct, and solvents can selectively stabilize transition states, favoring the formation of one regioisomer over another.[1][3] Aprotic dipolar solvents, for instance, have been shown to produce better results in some pyrazole syntheses compared to commonly used polar protic solvents like ethanol.[4][5]

Q2: What are the most common synthetic routes to heptafluoropropyl pyrazoles where solvent choice is paramount?

A2: Two primary routes are heavily influenced by the solvent system:

-

Cyclocondensation: This involves forming the pyrazole ring itself, often by reacting a fluorinated 1,3-dicarbonyl compound with a hydrazine.[6][7] The solvent here can dramatically affect the ratio of the resulting regioisomers.[2][4]

-

N-alkylation: This involves attaching the heptafluoropropyl group to a pre-existing pyrazole ring using an alkylating agent like heptafluoropropyl iodide. This is a classic case where controlling N1 vs. N2 alkylation is a significant challenge, and solvent choice is a key tool for achieving selectivity.[1][8]

Q3: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity?

A3: This is a common and critical challenge. Regioselectivity in N-alkylation is governed by a sensitive interplay of steric hindrance, base choice, and solvent effects.[1]

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are excellent starting points as they often favor the formation of a single regioisomer.[1]

-

Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole formation.[2][9] These solvents can modulate the nucleophilicity of the two pyrazole nitrogens through hydrogen bonding.

-

Base and Catalyst System: The base is not independent of the solvent. For example, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of certain pyrazoles.[1]

Q4: My reaction is sluggish or not going to completion. Can the solvent be the cause?

A4: Absolutely. Low yields or stalled reactions can often be traced back to the solvent.

-

Solubility: The starting materials, intermediates, or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and incomplete reaction.[10]

-

Reactivity Enhancement: Polar protic solvents like ethanol can enhance the nucleophilicity of hydrazine reactants through hydrogen bonding, which may be necessary for certain condensation reactions.[10] Conversely, for N-alkylations, polar aprotic solvents are generally preferred to avoid solvating the nucleophile too heavily.

-

Temperature: The solvent's boiling point limits the accessible temperature range. Some reactions require heating to overcome activation energy barriers, necessitating a higher-boiling solvent like DMF or dioxane.[11]

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This guide addresses specific experimental problems with targeted, solvent-focused solutions.

| Problem Encountered | Potential Causes & Causality | Solvent-Based Troubleshooting Strategy |

| Poor Regioselectivity (Isomer Mixture) | The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to competitive reactions. The solvent can selectively stabilize one transition state over the other, directing the reaction pathway.[1][3] | Primary: Switch to a fluorinated alcohol like TFE or HFIP to maximize regiochemical control.[2] Secondary: Screen polar aprotic solvents. Start with DMF or DMSO, which are known to favor single isomers in many cases.[1] |

| Low Reaction Yield | 1. Poor Solubility: Reactants or base are not fully dissolved.[10] 2. Suboptimal Reactivity: The solvent may be over-stabilizing the nucleophile (e.g., protic solvents in some SNAr reactions) or failing to stabilize the transition state.[10] | 1. Solubility: Change to a solvent with better solubilizing properties for your specific substrate, such as NMP, DMAc, or PEG-400 for polar compounds.[4][5][12] 2. Reactivity: For condensation with hydrazines, consider a switch from an aprotic to a protic solvent (e.g., ethanol, isopropanol) to enhance nucleophilicity.[10] For N-alkylation, ensure the solvent is a polar aprotic type. |

| Formation of Unwanted Side Products | The solvent may promote alternative reaction pathways. For example, in the absence of solvent-mediated stabilization of the desired pathway, side reactions can become more favorable.[10] | Change the solvent class entirely. If you are using a protic solvent, try an aprotic one (or vice-versa). This fundamental shift can shut down solvent-dependent side reaction pathways. For example, using THF or Benzene can sometimes minimize side reactions seen in more polar solvents.[13] |

| Difficult Product Purification | The product is difficult to separate from the solvent or reaction byproducts. High-boiling solvents like DMF or DMSO can be challenging to remove completely. | 1. Solvent Choice: If possible, opt for a lower-boiling solvent like acetonitrile or THF that is easier to remove under vacuum. 2. Purification Method: For basic pyrazole products that are difficult to purify via silica gel chromatography, consider deactivating the silica with triethylamine or using an alternative like neutral alumina.[14] Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is another powerful, column-free option.[14] |

Experimental Protocols & Methodologies

Protocol 1: Regioselective Cyclocondensation using a Fluorinated Alcohol

This protocol describes the synthesis of a heptafluoropropyl-substituted pyrazole from a corresponding 1,3-diketone, emphasizing regiocontrol through the use of 2,2,2-trifluoroethanol (TFE).

Materials:

-

1-(Heptafluoropropyl)-1,3-butanedione (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

2,2,2-Trifluoroethanol (TFE)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the 1-(heptafluoropropyl)-1,3-butanedione (1.0 eq) in TFE to form a 0.2 M solution.

-

Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, remove the TFE under reduced pressure.

-

Pour the residue into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Base-Mediated N-Alkylation with Heptafluoropropyl Iodide in DMF

This protocol details the N-alkylation of a pre-formed pyrazole ring, a common method to introduce the heptafluoropropyl group.

Materials:

-

3-Phenylpyrazole (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

1-Iodoheptafluoropropane (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-phenylpyrazole (1.0 eq) and finely ground K₂CO₃ (1.5 eq).

-

Add anhydrous DMF to create a 0.5 M suspension.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-iodoheptafluoropropane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into a beaker containing cold deionized water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to separate the regioisomers if necessary.

Visualized Workflows and Decision Logic

Diagram 1: Solvent Selection Decision Tree

This diagram provides a logical pathway for choosing an optimal solvent system based on the synthetic goal.

Caption: Decision tree for solvent selection in heptafluoropropyl pyrazole synthesis.

Diagram 2: General Experimental Workflow

This diagram outlines the key stages of a robust experimental procedure, emphasizing monitoring and validation.